Cas no 87-65-0 (2,6-Dichlorophenol)

2,6-Dichlorophenol structure
2,6-Dichlorophenol structure
2,6-Dichlorophenol
87-65-0
C6H4Cl2O
163.001359939575
MFCD00002176
34430
6899

2,6-Dichlorophenol Properties

Names and Identifiers

    • 2,6-Dichlorophenol
    • 2,6-DCP
    • 2,6-Dichlorfenol
    • 2,6-dichlorfenol(czech)
    • 2,6-dichloro-pheno
    • 2.6-dichlorohydroxybenzene
    • dichloro-2,6phenol
    • Phenol,2,6-dichloro-
    • Rcra waste number U082
    • Dichlorophenol
    • 2,6-DICHLORO-1-HYDROXYBENZENE
    • 2,6-DICHLORO-PHENOL
    • 2,6-Dichlorophenol solution
    • 2,4,6-trichlorophenole
    • 2,6-Cl2-C6H3OH
    • 2,6-Dichlorfenol [Czech]
    • 2,6-Dichlorophenol1000µg
    • 2,6-Dichlor-phenol
    • 2.6-Dichlor-1-hydroxy-benzol
    • HO-2,6-C6H3Cl2
    • Phenol,2,6-dichloro
    • RCRA waste no. U082
    • DTXSID2025004
    • 2,6-Dichlorophenol (2,6-DCP)
    • InChI=1/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9
    • NSC-60647
    • EN300-21048
    • WLN: QR BG FG
    • DUB
    • Tox21_200775
    • MFCD00002176
    • AMY8679
    • LS-1869
    • NCGC00091304-01
    • AC-10717
    • 2,6-Dichlorophenol 100 microg/mL in Methanol
    • Z104486756
    • Q7E9K52W7E
    • CHEMBL282597
    • AKOS000120721
    • SCHEMBL65234
    • DTXCID105004
    • NCGC00091304-02
    • NCGC00258329-01
    • 2,6-Dichlorophenol 1000 microg/mL in Methanol
    • 2,6-Dichlorophenol, PESTANAL(R), analytical standard
    • Q4596801
    • CS-D1414
    • D0394
    • BRN 1447806
    • FT-0610621
    • 2,6-DCP, 2,6-Dichlorophenol
    • 2,6-DICHLOROPHENOL [HSDB]
    • HSDB 4240
    • A3157
    • 87-65-0
    • NSC60647
    • CHEBI:28457
    • CAS-87-65-0
    • 2,6-Dichlorophenol, 99%
    • 2,6-DICHLOROPHENOL [MI]
    • STL264123
    • 2,6-Dichlorophenol, 98%
    • 4-06-00-00949 (Beilstein Handbook Reference)
    • BDBM92753
    • EINECS 201-761-3
    • 2,6-Dichlorophenol; NSC 60647; Phloroglucinol Impurity I
    • bmse000674
    • LOFEXIDINE METABOLITE (2,6 DCP)
    • NSC 60647
    • C07096
    • 2,6-dichlorphenol
    • W-104010
    • STR01713
    • 25511-62-0
    • Phenol, 2,6-dichloro-
    • CCRIS 2511
    • 2,6 dichlorophenol
    • 2.6-dichlorophenol
    • Fenol, 2,6-dicloro-
    • Dichlorophenol, 2,6-
    • UNII-Q7E9K52W7E
    • 2,6-Dichlorophenol 10 microg/mL in Methanol
    • 2,6-Dichlorophenol (ACI)
    • 2,6Dichlorfenol
    • NS00010666
    • 2,6Dichlorohydroxybenzene
    • Phenol, 2,6dichloro
    • 2,6DCP
    • 2,6-DICHLORFENOL (CZECH)
    • +Expand
    • MFCD00002176
    • HOLHYSJJBXSLMV-UHFFFAOYSA-N
    • 1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
    • ClC1C(O)=C(Cl)C=CC=1
    • 1447806

Computed Properties

  • 161.96400
  • 1
  • 1
  • 0
  • 161.964
  • 9
  • 87.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0
  • 20.2A^2

Experimental Properties

  • 2.69900
  • 20.23000
  • 3073
  • 1.4430 (estimate)
  • <0.1 g/100 mL at 20 ºC
  • 80°C/4mmHg(lit.)
  • 65.0 to 68.0 deg-C
  • 0.1±0.4 mmHg at 25°C
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • 1.9g/l
  • 5000 μg/mL in methanol
  • Colorless needle like crystal, toxic, corrosive
  • Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.
  • Soluble in ethanol and ether, soluble in benzene and petroleum ether
  • Sensitive to humidity
  • 1.6530

2,6-Dichlorophenol Security Information

  • GHS05 GHS05
  • SK8750000
  • 2
  • 6.1
  • S26-S27-S36/37/39-S37/39-S45-S36/37-S16
  • III
  • R36/38
  • Xi Xi
  • UN 2020 6.1/PG 3
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • 2-8°C
  • III
  • 34
  • Danger
  • Yes
  • 6.1

2,6-Dichlorophenol Customs Data

  • 2908199090
  • China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2,6-Dichlorophenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC13508-5g
2,6-Dichlorophenol
87-65-0 99%(GC)
5g
$17.00 2024-04-19
abcr
AB115799-5 g
2,6-Dichlorophenol, 99%; .
87-65-0 99%
5g
€68.30 2023-05-10
Apollo Scientific
OR0357-100g
2,6-Dichlorophenol
87-65-0 99%
100g
£75.00 2023-09-02
Enamine
EN300-21048-0.05g
2,6-dichlorophenol
87-65-0 95%
0.05g
$19.0 2023-09-16
Fluorochem
008837-5g
2,6-Dichlorophenol
87-65-0 98%
5g
£10.00 2022-03-01
Key Organics Ltd
STR01713-1MG
2,6-Dichlorophenol
87-65-0 >95%
1mg
£37.00 2023-09-08
Oakwood
008837-5g
2,6-Dichlorophenol
87-65-0 99%
5g
$10.00 2024-07-19
TRC
D436145-10g
2,6-Dichlorophenol
87-65-0
10g
$ 64.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14411-25g
2,6-Dichlorophenol, 99%
87-65-0 99%
25g
¥615.00 2023-02-07
BAI LING WEI Technology Co., Ltd.
A-019-100mg
2,6-Dichlorophenol
87-65-0
100mg
¥ 185 2022-04-26

2,6-Dichlorophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorine ;  105 - 110 °C
Reference
Preparation of 2,6-dichlorophenol from phenol in the presence of the directional chlorination catalyst
Cheng, Lanxing; et al, Henan Huagong, 2011, 28(4), 40-41

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Highly regioselective ortho-chlorination of phenol with sulfuryl chloride in the presence of amines
Gnaim, Jallal M.; et al, Tetrahedron Letters, 1995, 36(22), 3893-6

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Lithium acetate Solvents: Dimethylformamide ,  Water ;  3 h, 70 °C
Reference
LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions
Wang, Bing; et al, Journal of Organic Chemistry, 2009, 74(4), 1781-1784

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 24 h, rt
Reference
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
1.2 Reagents: Water
Reference
New method for the synthesis of 2,5-dichlorophenol
Cai, Chun; et al, Huaxue Shiji, 2000, 22(5),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ;  heated
Reference
Sulfuryl chloride
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-5

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline Solvents: N,N-Dimethylaniline
Reference
2,6-Dichlorophenol
Tarbell, D. S.; et al, Organic Syntheses, 1949, 29, 35-8

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of 2,6-disubstituted phenols by thermal decarboxylation of 2,6-disubstituted-4-hydroxybenzoic acids
, Czechoslovakia, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: 2,2,6,6-Tetramethylpiperidine Solvents: Toluene ;  25 °C; 24 h, 25 °C
Reference
2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride
Saper, Noam I.; et al, Journal of Organic Chemistry, 2014, 79(2), 809-813

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Process and catalysts for chlorinating ortho-chlorophenol
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Pentamethyldisiloxane Solvents: Hexane ;  1 min, rt
1.2 Catalysts: Tris(pentafluorophenyl)borane Solvents: Hexane ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  30 min, rt
Reference
Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols
Torrens, Aidan A.; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Citric acid Solvents: Water ;  5 min, rt
Reference
Organocatalyzed ipso hydroxylation of aryl boronic acids in aqueous medium: A metal free approach
Ponugoti, Sai Srinivas ; et al, Synthetic Communications, 2023, 53(12), 893-906

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ozone Solvents: Ethanol ,  Water ;  35 min
Reference
IPSO-hydroxylation of boronic acid via ozonolysis: a metal-, ligand-, and base-free method
Bommegowda, Yadaganahalli K.; et al, Chemistry Letters, 2016, 45(3), 268-270

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Positional protective groups. VI. Preparation of 2,6-dichloro- and 2,6-dibromophenol from the corresponding tetrahalogen-substituted bisphenol A
Tashiro, M.; et al, Organic Preparations and Procedures International, 1975, 7(4), 189-92

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
Reference
Improved method of preparing 2,6-dichlorodiphenylamine and its N-chloroacetyl derivative, intermediate products in the synthesis of the antiinflammatory drug orthophen
Ryabova, S. Yu.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1996, 30(1), 36-8

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Potassium hydroxide ,  Sulfuryl chloride Solvents: Methanol ,  Water
Reference
2,6-Dichlorophenol
Tarbell, D. S.; et al, Organic Syntheses, 1949, 29, 35-8

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Sulfuryl chloride
2.1 Catalysts: Potassium hydroxide Solvents: Methanol ,  Water
3.1 Catalysts: N,N-Dimethylaniline ;  heated
Reference
Sulfuryl Chloride
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ;  heated
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
3.1 Reagents: N,N-Dimethylaniline ;  heated
Reference
Sulfuryl chloride
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-5

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Sodium carbonate Solvents: Water ;  90 min, 0 °C
1.2 Reagents: Sodium sulfite ;  4 h, 130 °C
Reference
Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium
Tomanova, Monika; et al, Green Chemistry, 2019, 21(10), 2621-2628

Synthetic Circuit 20

Reaction Conditions
1.1 -
2.1 Solvents: Toluene
Reference
Positional protective groups. III. New preparative method for chlorophenols with the bromo group as a protective group
Tashiro, M.; et al, Organic Preparations and Procedures International, 1975, 7(1), 43-6

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Cesium hydroxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  30 h, 100 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
Recyclable Catalysts for Palladium-Catalyzed C-O Coupling Reactions, Buchwald-Hartwig Aminations, and Sonogashira Reactions
Dumrath, Andreas; et al, Angewandte Chemie, 2010, 49(47), 8988-8992

Synthetic Circuit 22

Reaction Conditions
Reference
Studies on selective preparation of aromatic compounds. XII. The selective reductive dehalogenation of some halophenols with zinc powder in basic and acidic media
Tashiro, Masashi; et al, Journal of Organic Chemistry, 1977, 42(5), 835-8

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium sulfite ;  4 h, 130 °C
Reference
Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium
Tomanova, Monika; et al, Green Chemistry, 2019, 21(10), 2621-2628

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Toluene
Reference
Positional protective groups. III. New preparative method for chlorophenols with the bromo group as a protective group
Tashiro, M.; et al, Organic Preparations and Procedures International, 1975, 7(1), 43-6

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: 1,4-Dioxane ;  8 - 10 h, 110 °C
Reference
MCM-41-supported phosphotungstic acid-catalyzed cleavage of C-O bond in allyl aryl ethers
Sakate, Sachin S.; et al, New Journal of Chemistry, 2017, 41(12), 4943-4949

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: 1,4-Dioxane ;  8 - 10 h, 110 °C
Reference
MCM-41-supported phosphotungstic acid-catalyzed cleavage of C-O bond in allyl aryl ethers
Sakate, Sachin S.; et al, New Journal of Chemistry, 2017, 41(12), 4943-4949

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Trifluoromethanesulfonic acid Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  6 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  2 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Room-temperature Pd-catalyzed C-H chlorination by weak coordination: one-pot synthesis of 2-chlorophenols with excellent regioselectivity
Sun, Xiuyun; et al, Chemical Communications (Cambridge, 2014, 50(10), 1262-1264

Synthetic Circuit 28

Reaction Conditions
Reference
Halogenation compositions for phenols
, United Kingdom, , ,

Synthetic Circuit 29

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 30

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

2,6-Dichlorophenol Raw materials

2,6-Dichlorophenol Preparation Products

2,6-Dichlorophenol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87-65-0)
SFD1578
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

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